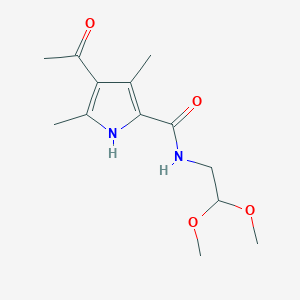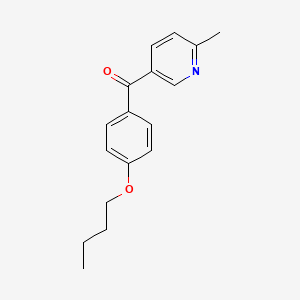
5-(4-Butoxybenzoyl)-2-methylpyridine
Descripción general
Descripción
The compound “5-(4-Butoxybenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. This compound has a butoxybenzoyl group attached to the 5-position and a methyl group attached to the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the butoxybenzoyl group, and the methyl group. The presence of the nitrogen in the ring can have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
As a pyridine derivative, this compound might be expected to undergo reactions typical of pyridines, such as electrophilic substitution, depending on the position of the substituents . The butoxybenzoyl group might also undergo reactions typical of esters.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the butoxybenzoyl group might confer some degree of polarity and potentially influence the compound’s solubility in various solvents .Aplicaciones Científicas De Investigación
Material Science and Medicinal Chemistry
5-(4-Butoxybenzoyl)-2-methylpyridine is recognized for its significance in both material science and medicinal chemistry. This compound is a part of the imidazopyridine family, which is known as a "drug prejudice" scaffold due to its wide range of applications. In material science, its structural character makes it particularly useful. Various synthesis strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold, reflecting its versatility and importance in different branches of chemistry (Bagdi et al., 2015).
Physicochemical Properties and Antioxidant Activity
Studies have been conducted to evaluate the physicochemical properties and potential in vitro antioxidant activities of compounds synthesized from 5-(4-Butoxybenzoyl)-2-methylpyridine. These studies include analyzing the reducing power, free radical scavenging, and metal chelating activity of the synthesized compounds. The investigation of lipophilicity and kinetic parameters of thermal degradation using various methods also forms part of the research on these compounds (Yüksek et al., 2015).
Liquid Crystallinity and Hydrogen Bonding
Research exploring the relationships between liquid crystallinity and hydrogen bonding in mixtures containing 5-(4-Butoxybenzoyl)-2-methylpyridine derivatives has been significant. These studies focus on how hydrogen bonding affects the formation of liquid crystals, with particular attention to the behavior of mixtures exhibiting predominantly smectic behavior. This research is instrumental in understanding the stabilisation of layered structures in liquid crystals (Martinez-Felipe et al., 2016).
Fluorescent Chemosensor for Cobalt Ions
The development of a fluorescent chemosensor for cobalt ions using a multi-substituted phenol-ruthenium(II) tris(bipyridine) complex, which includes a derivative of 5-(4-Butoxybenzoyl)-2-methylpyridine, represents an important application in analytical chemistry. This sensor exhibits a pH-independent response and high selectivity for Co(II) over other transition metal cations, making it a useful tool for the quantification of cobalt in various samples (Li et al., 2006).
Synthesis and Antitumor Activity
In the field of medicinal chemistry, 5-(4-Butoxybenzoyl)-2-methylpyridine derivatives have been studied for their potential antitumor activity. The synthesis of these derivatives and their evaluation against various cancer cell lines highlights the compound's significance in the development of new anticancer agents (Grivsky et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
(4-butoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-16-9-7-14(8-10-16)17(19)15-6-5-13(2)18-12-15/h5-10,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQCUORULUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242580 | |
| Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187167-68-5 | |
| Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)
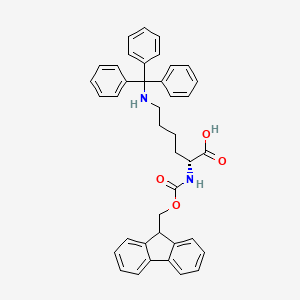

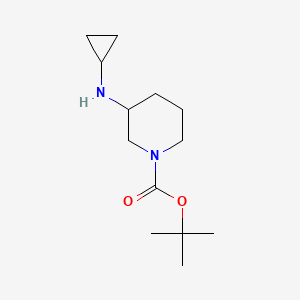
![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)
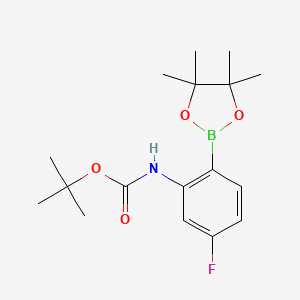
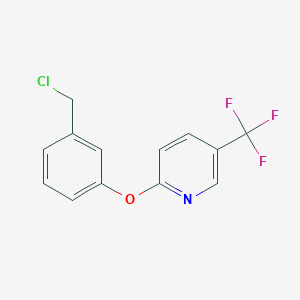
![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)
